(5-Methyl-2-nitrophenyl)methanol

Description

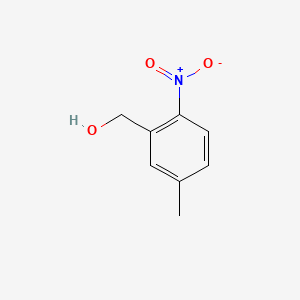

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEYTRGLCHZQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985092 | |

| Record name | (5-Methyl-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66424-92-8 | |

| Record name | 5-Methyl-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66424-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066424928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Methyl-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methyl-2-nitrophenyl)methanol

CAS Number: 66424-92-8

This technical guide provides a comprehensive overview of (5-Methyl-2-nitrophenyl)methanol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing practical insights and established protocols.

Core Compound Information

This compound, also known as 5-Methyl-2-nitrobenzyl alcohol, is a substituted aromatic alcohol. The presence of a nitro group ortho to the hydroxymethyl group and a methyl group in the para position to the nitro group imparts unique reactivity, making it a valuable building block in organic synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 66424-92-8 | [1][] |

| Molecular Formula | C₈H₉NO₃ | [][3] |

| Molecular Weight | 167.16 g/mol | [] |

| Appearance | Yellow-orange powder | [] |

| Melting Point | 66-67 °C | [1][] |

| Boiling Point | 314.9 °C at 760 mmHg | [1][] |

| Density | 1.272 g/cm³ | [1][] |

| Flash Point | 141.4 °C | [1] |

| Solubility | Soluble in methanol. | [4] |

| InChI Key | IKEYTRGLCHZQHO-UHFFFAOYSA-N | [] |

| SMILES | CC1=CC(=C(C=C1)[O-])CO | [] |

Synthesis and Purification

The synthesis of this compound can be approached through various routes, with the reduction of the corresponding aldehyde or carboxylic acid being common strategies. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis via Reduction of 5-Methyl-2-nitrobenzaldehyde

A prevalent and efficient method for the synthesis of this compound is the reduction of 5-methyl-2-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones and its operational simplicity.

Reaction Scheme:

Experimental Protocol: Sodium Borohydride Reduction

This protocol details a standard laboratory procedure for the reduction of 5-methyl-2-nitrobenzaldehyde to this compound.

Materials:

-

5-methyl-2-nitrobenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

3 M Sodium hydroxide (NaOH) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 5-methyl-2-nitrobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Reduction: Cool the solution in an ice-water bath. Slowly add sodium borohydride in portions to control the exothermic reaction and gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel. Add water and dichloromethane. To decompose the borate salts and facilitate their transfer to the aqueous phase, add 3 M sodium hydroxide solution.

-

Extraction: Shake the separatory funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with dichloromethane to ensure complete recovery of the product.[5]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[5]

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a good solvent for both the starting aldehyde and the sodium borohydride, facilitating a homogeneous reaction.

-

Portion-wise Addition of NaBH₄: This is a critical safety measure to control the reaction rate and prevent a rapid, uncontrolled evolution of hydrogen gas.

-

Aqueous Work-up with NaOH: The addition of sodium hydroxide is crucial to hydrolyze the borate ester intermediates formed during the reaction, liberating the desired alcohol and making the boron byproducts water-soluble for easy removal.

Purification

The crude this compound can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol: Recrystallization

-

Solvent Selection: A common solvent system for recrystallization is an ethanol-water mixture.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

-

Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the hydroxyl and nitro functional groups. These groups serve as handles for further chemical transformations, making this compound a versatile intermediate in the synthesis of more complex molecules.

Oxidation to 5-Methyl-2-nitrobenzaldehyde

The primary alcohol functional group can be readily oxidized to the corresponding aldehyde, 5-methyl-2-nitrobenzaldehyde. This transformation is a key step in many synthetic pathways. Various oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.

Oxidation Reaction Scheme:

This compound can be oxidized using ammonium chlorochromate adsorbed on montmorillonite K-10 or with chromium trioxide-HZSM-5 zeolite under microwave irradiation in a solvent-free system.

Experimental Protocol: Oxidation with Ammonium Chlorochromate

This protocol is based on the oxidation of benzyl alcohols using ammonium chlorochromate on a solid support.

Materials:

-

This compound

-

Ammonium chlorochromate adsorbed on montmorillonite K-10

-

Anhydrous dichloromethane

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane.

-

Oxidation: Add ammonium chlorochromate adsorbed on montmorillonite K-10 to the solution. Stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the chromium salts and the solid support. Wash the silica pad with dichloromethane.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 5-methyl-2-nitrobenzaldehyde. Further purification can be achieved by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Solid-Supported Reagent: The use of ammonium chlorochromate adsorbed on montmorillonite K-10 offers several advantages, including milder reaction conditions, easier product isolation, and reduced environmental impact compared to traditional chromium-based oxidants.

-

Anhydrous Conditions: Anhydrous dichloromethane is used as the solvent to prevent the over-oxidation of the aldehyde to a carboxylic acid and to avoid decomposition of the oxidizing agent.

Applications in Drug Development

The general utility of such compounds lies in their ability to be transformed into various scaffolds. For example, the reduction of the nitro group to an amine, followed by diazotization and substitution, allows for the introduction of a wide range of functional groups.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While a publicly available, fully assigned spectrum for this specific compound is not readily found, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol, and the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.4 | Singlet | -CH₃ |

| ~4.8 | Singlet | -CH₂OH |

| ~7.3 | Doublet | Aromatic CH |

| ~7.5 | Doublet of Doublets | Aromatic CH |

| ~7.9 | Doublet | Aromatic CH |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~21 | -CH₃ |

| ~62 | -CH₂OH |

| ~125-148 | Aromatic Carbons |

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. As with many nitroaromatic compounds, it should be considered potentially hazardous.

GHS Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with applications in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. Its synthesis via the reduction of the corresponding aldehyde is a straightforward and efficient process. The reactivity of its hydroxyl and nitro groups allows for a wide range of chemical transformations. Proper handling and storage are essential to ensure laboratory safety. This guide provides a foundational understanding of this compound to aid researchers in its effective and safe utilization.

References

-

Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

- Meti, M. D., et al. (2014). Basic 1H- and 13C-NMR Spectroscopy. Springer.

-

The Royal Society of Chemistry. (2022). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

- Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.

Sources

An In-depth Technical Guide to (5-Methyl-2-nitrophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-2-nitrophenyl)methanol is a valuable chemical intermediate characterized by a benzene ring substituted with a methyl, a nitro, and a hydroxymethyl group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile building block in organic synthesis. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and provides a handle for further chemical transformations, most notably its reduction to an amino group. The hydroxymethyl group offers a site for oxidation or esterification, further expanding its synthetic utility. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications, particularly within the realm of medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [BOC Sciences, ChemNet] |

| Molecular Weight | 167.16 g/mol | [BOC Sciences, ChemNet] |

| Appearance | Yellow-orange powder | [BOC Sciences] |

| Melting Point | 66-67 °C | [BOC Sciences, ChemNet] |

| Boiling Point | 314.9 °C at 760 mmHg | [BOC Sciences, ChemNet] |

| Density | 1.272 g/cm³ | [BOC Sciences, ChemNet] |

| logP | 1.5551 | [Chemdiv] |

| Hydrogen Bond Donors | 1 | [Chemdiv] |

| Hydrogen Bond Acceptors | 5 | [Chemdiv] |

| Polar Surface Area | 50.434 Ų | [Chemdiv] |

| CAS Number | 66424-92-8 | [BOC Sciences, ChemNet] |

Note: Some physical properties are predicted based on computational models.

Solubility

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum:

A ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are consistent with its structure, showing distinct signals for the aromatic carbons, the methyl carbon, and the methylene carbon of the hydroxymethyl group.

A representative ¹³C NMR spectrum is available from SpectraBase.

¹H NMR Spectroscopy:

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-O stretch: A band in the region of 1000-1260 cm⁻¹.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 167, along with fragmentation patterns characteristic of benzyl alcohols and nitroaromatic compounds.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the reduction of the corresponding aldehyde, 5-methyl-2-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol: Reduction of 5-Methyl-2-nitrobenzaldehyde

This protocol is a representative procedure for the reduction of an aromatic aldehyde to the corresponding alcohol using sodium borohydride.[2]

Materials:

-

5-Methyl-2-nitrobenzaldehyde

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-methyl-2-nitrobenzaldehyde (1.0 equivalent) in methanol or ethanol.

-

Cooling: Cool the solution in an ice bath with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.0 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully add deionized water to the reaction mixture to quench the excess sodium borohydride.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the nitro group, the hydroxymethyl group, and the substituted aromatic ring.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is a cornerstone in the synthesis of many pharmaceutical intermediates. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride, or iron in acidic media. The resulting 5-amino-2-methylbenzyl alcohol is a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo a variety of transformations. It can be oxidized to the corresponding aldehyde, 5-methyl-2-nitrobenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC). Further oxidation can yield 5-methyl-2-nitrobenzoic acid. The hydroxyl group can also be converted to a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, or it can be esterified or etherified.

Reactions of the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution being directed by the existing methyl, nitro, and hydroxymethyl groups.

Applications in Drug Discovery and Development

Nitroaromatic compounds are important precursors in the synthesis of a wide range of pharmaceuticals. The nitro group can be a key pharmacophore in some drug molecules or serve as a synthetic handle that is later converted to other functional groups, most commonly an amine.

This compound, and its derivatives, can serve as building blocks for the synthesis of various biologically active compounds. For instance, the reduction of the nitro group to an amine provides a route to substituted anilines, which are common structural motifs in many drug candidates. The resulting aminobenzyl alcohol can be used in the synthesis of antipsychotic drug analogs.[3]

The versatile reactivity of this compound makes it a valuable starting material for the construction of compound libraries for high-throughput screening in drug discovery campaigns.

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is essential before use.

General Hazards:

While a specific SDS for this compound is not widely available, related compounds such as 2-methyl-5-nitrophenol are classified as causing skin and eye irritation.[4] It is prudent to handle this compound with similar precautions.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are recommended.

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery and development. Its well-defined structure and the presence of three distinct functional groups offer multiple avenues for chemical modification, enabling the synthesis of a wide array of complex molecules and compound libraries. A thorough understanding of its physicochemical properties, reactivity, and safe handling practices, as outlined in this guide, is crucial for its effective utilization in the laboratory. As research in medicinal chemistry continues to advance, the utility of such well-functionalized intermediates is expected to grow, paving the way for the discovery of novel therapeutic agents.

References

-

Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. [Link]

-

SpectraBase. 5-Methyl-2-nitro-benzylalcohol [13C NMR]. [Link]

-

Mahmud, H., & Shafiq, M. U. (2025). Solubility Properties of Methanol in Inorganic Solvents. In Comprehensive Methanol Science (Vol. 1, pp. 54-71). Elsevier. [Link]

Sources

An In-depth Technical Guide to (5-Methyl-2-nitrophenyl)methanol: Structure, Properties, Synthesis, and Applications in Drug Discovery

(5-Methyl-2-nitrophenyl)methanol , also known as 5-methyl-2-nitrobenzyl alcohol, is a valuable nitroaromatic compound that serves as a key building block in synthetic organic chemistry. Its unique structural features, comprising a substituted benzene ring with a methyl, a nitro, and a hydroxymethyl group, make it a versatile precursor for the synthesis of a wide range of complex molecules, particularly in the realm of pharmaceutical research and development. This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a well-defined chemical structure that dictates its reactivity and physical characteristics. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol.

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₉NO₃[] |

| Molecular Weight | 167.16 g/mol [] |

| IUPAC Name | This compound[] |

| Synonyms | 5-Methyl-2-nitrobenzyl alcohol |

| CAS Number | 66424-92-8 |

| Appearance | Yellow-orange powder[] |

| Melting Point | 66-67 °C |

| Boiling Point | 314.9 °C at 760 mmHg |

| Density | 1.272 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be achieved through a few reliable synthetic routes, most commonly involving the reduction of the corresponding aldehyde or carboxylic acid. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.

A plausible and efficient method for the synthesis of this compound is the reduction of 5-methyl-2-nitrobenzaldehyde. This transformation can be effectively carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of 5-Methyl-2-nitrobenzaldehyde

The following protocol provides a general procedure for the synthesis of this compound from 5-methyl-2-nitrobenzaldehyde.

Materials:

-

5-methyl-2-nitrobenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Distilled water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2-nitrobenzaldehyde (1.0 equivalent) in methanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Monitor the reaction for any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully add distilled water to quench the excess sodium borohydride.

-

Work-up: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily due to the versatility of its functional groups. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester linkages.

This compound and its derivatives are particularly useful in the synthesis of heterocyclic compounds, which form the core of many therapeutic agents. While direct applications in the synthesis of commercial drugs are not extensively documented in publicly available literature, its structural motifs are found in compounds explored for various biological activities.

-

Precursor for Kinase Inhibitors: The aminobenzyl alcohol derivative of this compound can serve as a scaffold for the synthesis of kinase inhibitors.[2] Kinase inhibitors are a major class of targeted cancer therapies.[3]

-

Synthesis of Benzodiazepines: The structural framework of this compound is amenable to the synthesis of benzodiazepine derivatives. Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[4][5]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a comprehensive set of publicly available spectra is limited, data from closely related compounds and predictive models provide a reliable basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted):

-

A singlet for the methyl protons (CH₃) around δ 2.4 ppm.

-

A singlet for the methylene protons (CH₂OH) around δ 4.8 ppm.

-

A broad singlet for the hydroxyl proton (-OH).

-

Aromatic protons appearing as multiplets in the range of δ 7.2-8.0 ppm.

¹³C NMR (Predicted):

-

The methyl carbon (CH₃) resonance is expected around δ 21 ppm.

-

The methylene carbon (CH₂OH) should appear around δ 62 ppm.

-

Aromatic carbons will resonate in the region of δ 125-150 ppm.

Infrared (IR) Spectroscopy

The FTIR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-O stretch (alcohol): A band in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 167. The fragmentation pattern would likely involve the loss of the hydroxyl group, the nitro group, and other characteristic fragments of the aromatic ring.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Material Safety Data Sheet (MSDS) before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically versatile building block with significant potential in the field of drug discovery and development. Its well-defined structure and reactive functional groups allow for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering valuable insights for researchers and scientists working in synthetic and medicinal chemistry. Further exploration of its utility in the synthesis of novel therapeutic agents is a promising area for future research.

References

- Royal Society of Chemistry. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Methyl-N-(5-methyl-2-nitrophenyl)

- Chemdiv. (n.d.). Compound this compound.

- BOC Sciences. (n.d.). CAS 66424-92-8 5-Methyl-2-nitrobenzyl alcohol.

- ChemicalBook. (n.d.). 5-Methyl-2-nitrophenol(700-38-9) 1H NMR spectrum.

- PubChem. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Wiley-VCH. (n.d.).

- Zhang, J., & Chen, X. (2022). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry.

- Dodge, J. A., Nissen, J. S., & Presnell, M. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.

- BLD Pharm. (n.d.). 66424-92-8|this compound|BLD Pharm.

- ChemScene. (n.d.). 77376-03-5 | (5-Amino-2-nitrophenyl)methanol.

- International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5- Benzodiazepines A Review. IJTSRD.

- National Institutes of Health. (n.d.).

- Benchchem. (2025). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem.

- International Journal of Pharmaceutical Sciences and Research. (2022). Synthesis of Novel 1,5-Benzodiazepine Derivatives and their In Vivo Antiulcer Activity. IJPSR.

- Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.

- Royal Society of Chemistry. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry.

- Sigma-Aldrich. (n.d.). 5-Methyl-2-nitrophenol 97 700-38-9.

- PubChem. (n.d.). (2-Fluoro-5-nitrophenyl)methanol.

- PubMed. (2025).

- Benchchem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. Benchchem.

- Benchchem. (2025). application of Methyl 5-hydroxy-4-methylpicolinate in the synthesis of kinase inhibitors. Benchchem.

- Benchchem. (2025).

- Benchchem. (2025). An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem.

- National Institute of Standards and Technology. (n.d.). Methyl Alcohol. NIST WebBook.

- CymitQuimica. (n.d.). This compound.

- Benchchem. (2025). Application of (3-Amino-5-fluoro-2-nitrophenyl)methanol in Medicinal Chemistry. Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Benzodiazepine Synthesis: The Role of 2-Amino-5-nitrobenzophenone. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- SpectraBase. (n.d.). alpha-Methyl-p-nitrobenzyl alcohol - Optional[FTIR] - Spectrum.

- Benchchem. (2025). Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem.

- Benchchem. (2025). managing side reactions during the synthesis of 2-Methyl-6-nitrobenzaldehyde. Benchchem.

Sources

A Technical Guide to the Chemoselective Synthesis of (5-Methyl-2-nitrophenyl)methanol

This guide provides an in-depth, scientifically-grounded protocol for the synthesis of (5-Methyl-2-nitrophenyl)methanol, a valuable chemical intermediate, through the selective reduction of 5-methyl-2-nitrobenzaldehyde. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a reproducible, safe, and efficient synthesis.

Strategic Overview: The Imperative of Chemoselectivity

The conversion of 5-methyl-2-nitrobenzaldehyde to this compound is a classic example of a reduction reaction. However, the substrate presents a distinct chemical challenge: the presence of two reducible functional groups, an aldehyde (-CHO) and a nitro group (-NO₂). A potent reducing agent, such as lithium aluminum hydride (LiAlH₄), would indiscriminately reduce both functionalities, leading to the formation of the corresponding amino alcohol.[1]

Therefore, the cornerstone of this synthesis is chemoselectivity —the preferential reaction of a reagent with one functional group over another.[2] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, powerful enough to reduce aldehydes and ketones to their corresponding alcohols, but generally inert towards less reactive groups like nitro compounds and esters under standard conditions.[2][3][4][5] This selective reactivity is fundamental to achieving the desired product with high fidelity.

Reaction Mechanism: Hydride Transfer and Protonation

The reduction of an aldehyde with sodium borohydride proceeds via a well-established two-step mechanism involving nucleophilic addition followed by protonation.[3][4]

-

Nucleophilic Addition of Hydride: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride (BH₄⁻) complex, on the electrophilic carbonyl carbon of the aldehyde.[2][3] This attack breaks the carbon-oxygen π-bond, resulting in the formation of a tetrahedral alkoxide intermediate covalently bound to the boron atom.

-

Protonation (Workup): In the second stage, a protic solvent, such as methanol from the reaction medium or water added during the workup, protonates the intermediate alkoxide.[3] This step liberates the final alcohol product, this compound, and generates borate byproducts.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and prioritizes safety, efficiency, and product purity.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 5-Methyl-2-nitrobenzaldehyde | C₈H₇NO₃ | 165.15 | 1.65 g | 10.0 | 1.0 |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.45 g | 12.0 | 1.2 |

| Methanol (MeOH) | CH₃OH | 32.04 | 25 mL | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~60 mL | - | - |

| 1M Hydrochloric Acid (HCl) | HCl | - | ~10 mL | - | - |

| Saturated Sodium Chloride (Brine) | NaCl | - | ~20 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - |

Step-by-Step Synthesis Workflow

The following workflow outlines the critical stages of the synthesis, from reaction setup to the isolation of the crude product.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.65 g (10.0 mmol) of 5-methyl-2-nitrobenzaldehyde in 25 mL of methanol. Stir until all the solid has dissolved.

-

Reduction: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Slowly and portion-wise, add 0.45 g (12.0 mmol) of sodium borohydride over approximately 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC), using a 3:1 Hexanes:Ethyl Acetate eluent system.[6] The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates completion.

-

Workup and Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly, add 1M HCl dropwise to quench the excess sodium borohydride until gas evolution ceases.[4]

-

Extraction: Remove the bulk of the methanol solvent using a rotary evaporator. Transfer the remaining residue to a separatory funnel containing 30 mL of water. Extract the aqueous layer with dichloromethane (3 x 20 mL).[7][8]

-

Drying and Concentration: Combine the organic extracts and wash them with 20 mL of saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.[8]

Purification and Characterization

The crude product, typically a yellow-orange solid, should be purified and its identity confirmed.

-

Purification: Recrystallization is an effective method for purifying the solid product.[7] An ethanol/water solvent system is often suitable. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

-

Characterization:

-

Melting Point: The purified product should exhibit a sharp melting point in the range of 66-67 °C.[] A broad melting range suggests the presence of impurities.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will confirm the functional group transformation. Key changes include the disappearance of the strong aldehyde C=O stretch (approx. 1700 cm⁻¹) and the appearance of a broad O-H stretch characteristic of an alcohol (approx. 3400-3200 cm⁻¹).[10]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. The most telling change is the disappearance of the aldehyde proton singlet (δ ≈ 10 ppm) and the appearance of a new singlet for the benzylic methylene protons (CH₂OH) at approximately δ 4.8 ppm and a broad singlet for the alcohol hydroxyl proton (-OH).[11]

-

Critical Safety Protocols

Adherence to strict safety measures is non-negotiable for the successful and responsible execution of this synthesis.

-

General Precautions: All operations should be conducted inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, must be worn at all times.[12] An emergency eyewash and safety shower must be readily accessible.[13][14]

-

Sodium Borohydride (NaBH₄) Handling:

-

Reactivity: NaBH₄ is a water-reactive solid that releases flammable hydrogen gas upon contact with water, moisture, or acids.[13] It must be stored in a tightly sealed container in a dry, well-ventilated area, preferably under an inert atmosphere.[12][13]

-

Toxicity: It is toxic if swallowed or absorbed through the skin and can cause severe skin burns and eye damage. Avoid creating dust.

-

Spills: In case of a spill, do NOT use water. Cover the spill with dry sand or another non-combustible material and place it in a closed container for disposal.[13][14]

-

-

Solvent Hazards: Methanol and dichloromethane are toxic and volatile. Handle them exclusively within the fume hood to avoid inhalation of vapors.

-

Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be collected in appropriately labeled hazardous waste containers and disposed of in accordance with institutional and local environmental regulations.

Conclusion

The synthesis of this compound from its corresponding aldehyde is a practical and illustrative example of chemoselective reduction in organic synthesis. By leveraging the tempered reactivity of sodium borohydride, the aldehyde group can be efficiently reduced while preserving the nitro functionality. The protocol detailed herein, when combined with rigorous safety practices and proper analytical characterization, provides a robust and reliable pathway for obtaining this important chemical building block for further research and development applications.

References

- 1. Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4 | WOWESSAYS™ [wowessays.com]

- 2. studylib.net [studylib.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. benchchem.com [benchchem.com]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. nmr.oxinst.com [nmr.oxinst.com]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. Sodium Borohydride - ESPI Metals [espimetals.com]

- 14. nj.gov [nj.gov]

A Technical Guide to the Spectroscopic Characterization of (5-Methyl-2-nitrophenyl)methanol

Molecular Structure and Spectroscopic Overview

(5-Methyl-2-nitrophenyl)methanol possesses a well-defined structure that gives rise to a predictable spectroscopic fingerprint. The molecule consists of a benzene ring substituted with a methyl group, a nitro group, and a hydroxymethyl group. This combination of functional groups dictates the chemical and physical properties of the compound and provides distinct signals in various spectroscopic analyses.

Molecular Formula: C₈H₉NO₃[][2]

Molecular Weight: 167.16 g/mol [][2]

Melting Point: 66-67 °C[][2]

Appearance: Yellow-orange powder[]

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, explaining the theoretical basis for the expected spectral features.

Caption: Workflow for spectroscopic structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (General):

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a technique such as Electron Ionization (EI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 167. Aromatic alcohols generally show a prominent molecular ion peak due to the stability of the aromatic ring. [3]* Key Fragments:

-

[M-1]⁺ (m/z = 166): Loss of a hydrogen atom from the benzylic position is a common fragmentation for benzyl alcohols. [3] * [M-17]⁺ (m/z = 150): Loss of the hydroxyl radical (•OH).

-

[M-18]⁺ (m/z = 149): Loss of a water molecule (H₂O), which is a characteristic fragmentation of alcohols. [3][4] * [M-30]⁺ (m/z = 137): Loss of a nitro group (•NO).

-

[M-46]⁺ (m/z = 121): Loss of the nitro group (•NO₂). This would result in the formation of the 5-methylbenzyl cation.

-

m/z = 91: A tropylium ion, characteristic of many benzyl compounds, may be formed through rearrangement.

-

m/z = 77: Phenyl cation, resulting from further fragmentation. [5]

-

Caption: Predicted mass spectral fragmentation pathway.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural confirmation of this compound. This guide offers a detailed predictive analysis based on established spectroscopic principles, serving as a valuable resource for researchers in the fields of chemistry and drug discovery. The provided protocols and expected data will aid in the design of experiments and the interpretation of results for the characterization of this and structurally related compounds.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

-

Nitro compound infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Retrieved from [Link]

-

1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... (n.d.). ResearchGate. Retrieved from [Link]

-

Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13 C NMR spectrum of compound 5. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR spectrum of benzyl alcohol. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

Time-of flight mass spectra of bombesin with 3-nitrobenzyl alcohol as... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

GCMS Section 6.10. (n.d.). Whitman College. Retrieved from [Link]

-

5-Chloro-2-nitrobenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

-

Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). YouTube. Retrieved from [Link]

-

5-Methyl-2-nitro-benzylalcohol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved from [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). YouTube. Retrieved from [Link]

-

Methyl Alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of (5-Methyl-2-nitrophenyl)methanol in Common Organic Solvents

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and purification. This guide provides a detailed technical overview of the solubility characteristics of (5-Methyl-2-nitrophenyl)methanol (CAS 66424-92-8), a key building block in organic synthesis. We will explore its fundamental physicochemical properties, predict its behavior in various common organic solvents, and provide a robust, replicable experimental protocol for determining its solubility. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction to this compound

This compound, also known as 5-methyl-2-nitrobenzyl alcohol, is an organic compound with the linear formula CH₃C₆H₃(NO₂)CH₂OH. It serves as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a substituted aromatic ring, a nitro group, and a primary alcohol, dictates its physical and chemical properties, most notably its solubility. The presence of both polar (hydroxyl, nitro) and nonpolar (methyl, phenyl) functionalities results in a nuanced solubility profile that is critical for its application in reaction chemistry and purification processes like crystallization.[1]

Physicochemical Properties and Their Influence on Solubility

A molecule's solubility is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is the guiding tenet, where substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[2]

Key Molecular Characteristics of this compound:

-

Molecular Formula: C₈H₉NO₃[1]

-

Melting Point: 66-67 °C[1][]

-

Appearance: Yellow-orange powder/solid.[]

-

Structure and Polarity: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro group (-NO₂) and the polar hydroxyl group (-OH). The aromatic ring and the methyl group (-CH₃) contribute nonpolar character.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors. This capability is a primary driver of its solubility in protic and other polar solvents.[5]

The combination of these features suggests that this compound will exhibit moderate to high solubility in polar organic solvents and limited solubility in nonpolar solvents.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely published in readily available literature, we can predict its behavior based on its structural features and general chemical principles. The following table provides a predicted qualitative solubility profile in common laboratory solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | High | The hydroxyl groups of both solute and solvent can engage in strong hydrogen bonding.[5] |

| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding interactions are expected. |

| Acetone | Polar Aprotic | High | Acetone's large dipole moment and ability to accept hydrogen bonds facilitate the dissolution of the polar solute. |

| Ethyl Acetate | Moderately Polar | Moderate | Offers a balance of polar (ester group) and nonpolar (ethyl group) characteristics, making it a good solvent for compounds with mixed polarity. |

| Dichloromethane | Polar Aprotic | Moderate | Its polarity is sufficient to dissolve the solute, though it cannot participate in hydrogen bonding as effectively as protic solvents. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving the compound. |

| Toluene | Nonpolar Aromatic | Low to Moderate | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute via π-stacking, but it lacks the polarity to effectively solvate the nitro and hydroxyl groups. |

| Hexane | Nonpolar Aliphatic | Very Low | As a nonpolar solvent, hexane cannot effectively overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole) present in the solid crystal lattice of the solute.[5] |

| Water | Polar Protic | Low | Despite its high polarity and hydrogen bonding ability, the significant nonpolar surface area of the benzene ring and methyl group limits its solubility in water. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a reliable and widely used technique.[6]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at equilibrium.

-

Pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours is recommended to ensure saturation).[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).

-

Analyze the diluted sample to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Self-Validating System & Trustworthiness

-

Equilibrium Confirmation: Samples can be taken at different time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been reached.

-

Replicates: The entire experiment should be performed in triplicate to ensure the precision and reproducibility of the results.

-

Visual Confirmation: Before sampling, a visual inspection must confirm the presence of excess, undissolved solid in the vial.

Visualizing the Workflow and Key Concepts

Diagrams can simplify complex processes and relationships. Below are Graphviz representations of the experimental workflow and the factors influencing solubility.

Caption: Figure 1: Isothermal Shake-Flask Solubility Workflow

Sources

An In-Depth Technical Guide to the Hazards and Safety Precautions for (5-Methyl-2-nitrophenyl)methanol

Introduction: A Proactive Approach to Laboratory Safety

(5-Methyl-2-nitrophenyl)methanol (CAS No. 66424-92-8) is a valuable chemical intermediate in organic synthesis, particularly within drug discovery and development. Its utility, however, is paired with a distinct hazard profile inherent to its nitroaromatic and benzyl alcohol functionalities. This guide moves beyond mere compliance, offering a deep-dive into the causality behind safety protocols. By understanding the chemical nature of this compound, researchers can cultivate a proactive safety culture, mitigating risks through informed experimental design and handling procedures. This document is structured to provide a comprehensive, scientifically-grounded framework for the safe utilization of this compound in a research and development setting.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's physical properties is the first step in a thorough risk assessment. These characteristics dictate appropriate storage, handling, and emergency response measures.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [] |

| Synonyms | 5-Methyl-2-nitrobenzyl alcohol | [2][3] |

| CAS Number | 66424-92-8 | [2] |

| Molecular Formula | C₈H₉NO₃ | [][4] |

| Molecular Weight | 167.16 g/mol | [] |

| Appearance | Yellow-orange powder/solid | [] |

| Melting Point | 66-67 °C | [] |

| Boiling Point | 314.9 °C at 760 mmHg | [] |

| Density | 1.272 g/cm³ | [] |

| Solubility | Data not widely available; likely soluble in organic solvents like methanol. |

Section 2: Hazard Identification and GHS Classification

While a comprehensive, officially registered GHS classification for this compound is not consistently available across all databases, a presumptive classification can be derived from the known hazards of structurally similar compounds, such as other nitro-substituted phenols and benzyl alcohols.[2] The nitro group and the aromatic ring are the primary drivers of its toxicological and reactive profile.

Warning: The following classification is based on an analysis of analogous compounds and should be treated as a precautionary guideline. Users must consult the most current Safety Data Sheet (SDS) provided by their supplier.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table is a presumptive classification based on data for analogous compounds like 2-Methyl-5-nitrophenol.[5]

The primary hazards stem from:

-

Dermal and Eye Irritation: Aromatic compounds, particularly those with functional groups like nitro substituents, can act as irritants upon direct contact.[5]

-

Inhalation Hazard: As a fine powder, the compound can be easily aerosolized, posing a risk of respiratory tract irritation.[6]

-

Ingestion Toxicity: Oral ingestion is likely to be harmful, a common feature of many nitroaromatic compounds.

Section 3: Toxicological Profile and Routes of Exposure

Understanding the mechanism of toxicity is key to appreciating the importance of exposure controls.

-

Inhalation: Inhaling the dust can lead to irritation of the nose, throat, and lungs.[5] While specific data is lacking, chronic inhalation of nitroaromatic compounds should always be avoided.

-

Skin Contact: Direct contact may cause redness, itching, and irritation.[5] Prolonged contact should be avoided, as some aromatic compounds can be absorbed through the skin, leading to systemic effects.

-

Eye Contact: The powder is expected to be a serious eye irritant, potentially causing significant discomfort and redness.[5][6] Prompt and thorough rinsing is critical.

-

Ingestion: Ingestion can cause acute toxicity.[5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]

Section 4: Reactivity and Stability Profile

The chemical stability of this compound is a critical consideration, particularly under common experimental conditions.

-

Thermal Stability: The compound is stable under recommended storage conditions.[6] However, like many nitroaromatic compounds, it may decompose at elevated temperatures, emitting toxic fumes of nitrogen oxides.[7][8]

-

Photochemical Reactivity: A significant and often overlooked hazard is the photochemical reactivity of ortho-nitrobenzyl alcohols. Exposure to UV light can initiate an intramolecular redox reaction, leading to the formation of the corresponding nitroso-aldehyde or ketone.[9][10] This reactivity is fundamental to its use as a photo-cleavable protecting group but must be controlled to prevent unintended degradation or side reactions in the laboratory.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6][12] Reactions with strong oxidizers can be vigorous or explosive. Under acidic conditions, o-nitrobenzyl alcohols can undergo complex intermolecular reactions.[12]

-

Hazardous Decomposition Products: Combustion or thermal decomposition will produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

Section 5: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls, administrative procedures, and appropriate PPE, is essential for minimizing exposure. The hierarchy of controls should always be prioritized.

Engineering Controls

-

Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all decision; it must be based on a risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale and Source(s) |

| Eye/Face Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard. | Provides a seal against dust and potential splashes.[5][13] |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or chemical-resistant apron. | Prevents direct skin contact. Nitrile offers good resistance to a range of organic compounds.[6][14] |

| Respiratory Protection | A NIOSH-approved N95 dust mask may be sufficient for low-level handling in a fume hood. For larger quantities or potential for aerosolization outside a hood, an air-purifying respirator with appropriate cartridges should be considered. | Prevents inhalation of airborne powder.[5][14] |

Diagram: PPE Selection Workflow

The following diagram illustrates a logical workflow for determining the appropriate level of PPE for tasks involving this compound.

Caption: Workflow for selecting appropriate PPE.

Section 6: Safe Handling and Storage Protocols

Adherence to standardized protocols is crucial for preventing accidental exposure and maintaining chemical integrity.

Handling

-

Preparation: Read the Safety Data Sheet (SDS) before use. Ensure the work area is clean and uncluttered.

-

PPE: Don the appropriate PPE as determined by your risk assessment (see Section 5).

-

Dispensing: Conduct all weighing and transfer operations within a chemical fume hood or other ventilated enclosure to minimize dust generation.[6] Use spatulas and tools appropriate for handling fine solids.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Storage

-

Container: Keep the container tightly closed to prevent contamination and moisture uptake.[2][6]

-

Location: Store in a cool, dry, and well-ventilated area.[2]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and sources of ignition.[6]

-

Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.

Section 7: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce its impact.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Spill Management

-

Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Contain: Prevent the spread of the solid powder. Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials for disposal as hazardous waste.

-

Dispose: Dispose of the waste according to local, state, and federal regulations.[6]

Diagram: Emergency Spill Response Workflow

Caption: Step-by-step workflow for responding to a solid spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Fire may produce toxic and irritating gases, including carbon and nitrogen oxides.[6]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

References

- Bakke, J. (1974). Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Possibilities of Intramolecular Nucleophilic Participation by the Nitro Group. Acta Chemica Scandinavica B, 28, 645-649. (URL: )

-

Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. (URL: [Link])

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). (URL: [Link])

-

Givens, R. S., et al. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 3(9), 805-816. (URL: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Protection: Understanding 2-Nitrobenzyl Alcohol's Mechanism. (URL: [Link])

-

ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds. (URL: [Link])

-

Gulf Petrochemical Industries Co. (2024). Safety Data Sheet: Methanol. (URL: [Link])

-

Public Health England. (2017). Incident management: methanol. (URL: [Link])

-

Methanex Corporation. (2017). Safety Data Sheet: Methanol. (URL: [Link])

-

State of Michigan. (2014). SAFETY DATA SHEET - Methanol. (URL: [Link])

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. (URL: [Link])

-

MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. (URL: [Link])

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568847, this compound. (URL: [Link])

-

Centers for Disease Control and Prevention. (n.d.). Methanol: Systemic Agent. (URL: [Link])

-

Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. (URL: [Link])

-

Carl ROTH. (n.d.). Safety Data Sheet: Methanol. (URL: [Link])

-

CentAUR. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. (URL: [Link])

-

GOV.UK. (2024). Methanol: toxicological overview. (URL: [Link])

-

National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)methanol. PubMed Central. (URL: [Link])

-

Inchem.org. (n.d.). METHANOL (PIM 335). (URL: [Link])

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol. (URL: [Link])

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11137, 3-Nitrophenol. (URL: [Link])

-

MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (URL: [Link])

Sources

- 2. 5-METHYL-2-NITROBENZYL ALCOHOL - Safety Data Sheet [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/B409927C [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. scispace.com [scispace.com]

- 13. mcrsafety.com [mcrsafety.com]

- 14. methanol.org [methanol.org]

commercial suppliers of (5-Methyl-2-nitrophenyl)methanol

An In-Depth Technical Guide to (5-Methyl-2-nitrophenyl)methanol for Researchers and Drug Development Professionals

Introduction: A Versatile Nitroaromatic Building Block

This compound, also known as 5-Methyl-2-nitrobenzyl alcohol, is a key organic intermediate characterized by a benzene ring substituted with a methyl, a nitro, and a hydroxymethyl group. Its unique structural arrangement, with the nitro group positioned ortho to the alcohol and para to the methyl group, makes it a valuable and versatile building block in synthetic organic chemistry. The presence of these distinct functional groups allows for a wide range of chemical transformations, positioning it as a critical precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

This guide provides an in-depth overview of this compound, covering its commercial availability, synthesis, applications, and essential quality control protocols. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and chemical process development.

Physicochemical Properties

| Property | Value |

| CAS Number | 66424-92-8[][2][3][4] |

| Molecular Formula | C8H9NO3[][2][3] |

| Molecular Weight | 167.16 g/mol [] |

| Appearance | Yellow-orange powder or solid[][2] |

| Melting Point | 66-67 °C[] |

| Boiling Point | 314.9 °C at 760 mmHg[] |